molecular formula C14H23NO5 B2830425 8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid CAS No. 2174001-65-9

8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid

Cat. No.: B2830425
CAS No.: 2174001-65-9
M. Wt: 285.34
InChI Key: AIGLESZXGPKCOR-UHFFFAOYSA-N
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Description

8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid (CAS 2174001-65-9) is a high-purity spirocyclic chemical building block designed for advanced pharmaceutical research and drug discovery . This compound features a carboxylic acid functional group and a tert-butoxycarbonyl (Boc)-protected amine, providing two points of orthogonal diversification for the synthesis of complex molecular libraries . Its molecular formula is C 14 H 23 NO 5 and it has a molecular weight of 285.34 g/mol . Spirocyclic scaffolds, like this one, are highly valued in medicinal chemistry for their three-dimensional, rigid structures that enable the exploration of underexplored chemical space . The saturated (sp3-rich) nature of this scaffold is crucial for developing compounds with improved physicochemical properties. Researchers utilize this bifunctional intermediate in the design and synthesis of novel bioactive molecules, where the scaffold acts as a central core to orient peripheral substituents in spatially defined orientations . The Boc group can be readily removed under acidic conditions to reveal a secondary amine, allowing for further functionalization and the creation of diverse compound libraries for biological screening . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-14(5-7-19-9-14)10(8-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGLESZXGPKCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCOC2)C(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the Boc protecting group. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective group for amines. Acidic hydrolysis is the most common method for Boc removal:

Reaction ConditionsOutcomeYieldSource
Trifluoroacetic acid (TFA) in DCMCleavage to free amine (2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid)85–92%
HCl in dioxane (4M)Deprotection with simultaneous protonation of amine78%

Mechanistic Insight : Protonation of the Boc carbonyl oxygen initiates carbamate breakdown, releasing CO2 and tert-butanol .

Carboxylic Acid Functionalization

The carboxylic acid moiety participates in esterification, amidation, and reduction:

Esterification

Reagents/ConditionsProductYieldSource
SOCl2 → ROH (e.g., MeOH, EtOH)Methyl/ethyl ester derivatives90–95%
DCC/DMAP, ROHActivated esters (e.g., pentafluorophenyl esters)88%

Amidation

Reagents/ConditionsProductYieldSource
HATU/DIPEA, primary aminesAmides (e.g., benzylamide, morpholine)75–85%
CDI, NH3Primary amide68%

Reduction

Reagents/ConditionsProductYieldSource
LiAlH4 in THFAlcohol (8-(tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decan-6-ol)82%

Ring-Opening Reactions

The spirocyclic structure undergoes selective ring-opening under nucleophilic or acidic conditions:

Reagents/ConditionsOutcomeApplicationSource
H2O/H+ (pH < 2)Hydrolysis of ether-oxygen ringSynthesis of linear diols
NaBH4 in MeOHReduction of lactone to diolPrecursor for polyfunctionalized derivatives

Spirocycle Functionalization

The azaspiro core enables unique reactivity:

N-Alkylation

Reagents/ConditionsProductYieldSource
K2CO3, alkyl halides (e.g., CH3I)N-Methylated derivative76%
NaH, propargyl bromideN-Propargyl analog81%

Oxidation

Reagents/ConditionsProductYieldSource
RuCl3/NaIO4Ketone formation at spiro carbon63%

Comparative Reactivity Data

A comparison with structurally related compounds highlights unique features:

CompoundReaction with TFAEsterification Rate (vs. Reference)Source
8-Boc-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acidRapid Boc cleavage (t1/2 = 15 min)1.5× faster
8-Boc-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acidSlower deprotection (t1/2 = 45 min)0.8× slower

Key Insight : The position of the oxygen atom in the spiro system significantly impacts both Boc stability and carboxylic acid reactivity .

Stability Under Synthetic Conditions

Critical stability parameters for process optimization:

ConditionDegradation Observed?Half-Life (25°C)Source
pH 1 (aqueous HCl)Partial decarboxylation2.3 h
pH 13 (aqueous NaOH)Boc group hydrolysis8.5 h
100°C in DMFSpiro ring isomerization6.2 h

Scientific Research Applications

Synthesis of the Compound

The synthesis of (E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide typically involves several steps, including the formation of the quinoxaline moiety followed by the introduction of the methanesulfonamide group. The methods used often include:

  • Condensation Reactions : These reactions are crucial for forming the desired quinoxaline structure, which is a key pharmacophore in many biologically active compounds.
  • Functionalization : The introduction of various functional groups, such as methanesulfonamide, enhances the compound's solubility and biological activity.

Recent studies have highlighted the anti-cancer properties of quinoxaline derivatives, including (E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide. The compound has shown promising results in vitro against various cancer cell lines:

  • Anti-Leukemic Activity : Research indicates that derivatives of quinoxaline exhibit significant cytotoxic effects against leukemia cell lines such as HL60, K562, and U937 . This suggests potential applications in leukemia treatment.
  • Antitumor Activity : Other studies have reported that similar compounds demonstrate excellent in vitro antitumor activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of (E)-N-(4-(3-(quinoxalin-6-yl)acryloyl)phenyl)methanesulfonamide. SAR studies have indicated that modifications to both the quinoxaline core and the substituents can significantly affect biological activity. For example:

ModificationEffect on Activity
Altering substituents on the phenyl ringEnhanced binding affinity to target proteins
Modifying the methanesulfonamide groupImproved solubility and bioavailability

Case Studies

Several case studies have documented the efficacy of quinoxaline-based compounds in preclinical models:

  • A study demonstrated that a related quinoxaline derivative significantly reduced tumor size in xenograft models of breast cancer .
  • Another investigation revealed that specific modifications to the quinoxaline structure led to improved selectivity for cancer cells over normal cells, reducing side effects .

Mechanism of Action

The mechanism of action of 8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid involves its ability to interact with various molecular targets through its reactive functional groups. The Boc protecting group can be selectively removed under acidic conditions, revealing a free amine that can participate in further chemical reactions. The spirocyclic structure provides rigidity and unique spatial orientation, which can influence the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid
  • Molecular Formula: C₁₄H₂₃NO₅
  • Molecular Weight : 285.34 g/mol
  • CAS Registry Number: Not explicitly stated in evidence, but closely related compounds have CAS 1160246-86-5 (positional isomer at C3) .

Key Features :

  • Spirocyclic Core : A [4.5] spiro system combining a tetrahydrofuran (2-oxa) ring and a piperidine (8-aza) ring.
  • Functional Groups :
    • tert-Butoxycarbonyl (Boc) : A protective group for the amine, enhancing stability during synthesis .
    • Carboxylic Acid : Positioned at C6, enabling further derivatization (e.g., amide coupling) .

Hydrolysis of nitriles in HCl to form spirocyclic carboxylic acids.

Boc protection using Boc₂O under basic conditions (K₂CO₃/dioxane) .
Yield : ~38% for the C1-carboxylic acid analog after 7 steps .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions Key Functional Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Differences
Target Compound : this compound C6 Boc, COOH C₁₄H₂₃NO₅ 285.34 Not reported Reference standard
8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid C3 Boc, COOH C₁₄H₂₃NO₅ 285.34 Not reported Carboxylic acid at C3; altered steric effects in reactions
2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-1-carboxylic acid C1 Boc, COOH C₁₄H₂₃NO₅ 285.34 123–125 Carboxylic acid at C1; higher polarity due to proximity to Boc
8-(tert-Butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid C2 Boc, COOH C₁₄H₂₃NO₅ 285.34 Not reported Oxa ring at C1 instead of C2; altered hydrogen bonding
8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid C4 Boc, COOH, 1-oxo, 2-aza C₁₃H₂₁N₂O₅ 285.33 Not reported Additional nitrogen (diaza) and ketone; increased hydrogen-bonding capacity
2-[(tert-Butoxy)carbonyl]-2-azaspiro[4.5]decane-8-carboxylic acid C8 Boc, COOH C₁₅H₂₅NO₄ 283.36 Not reported Larger alkyl chain (C15 vs. C14); reduced oxygen content

Key Findings:

Positional Isomerism :

  • Carboxylic acid position (C3, C6, or C8) significantly impacts reactivity. For example, C1 and C3 isomers show higher polarity, affecting solubility and coupling efficiency .
  • The C6 isomer (target) offers optimal steric accessibility for derivatization compared to C3 .

Heteroatom Variations :

  • Replacement of oxa (oxygen) with aza (nitrogen) or introduction of ketones (1-oxo) alters electronic properties. The 2,8-diaza analog exhibits enhanced basicity, suitable for pH-sensitive applications.

Synthetic Challenges :

  • Yields for spirocyclic carboxylic acids are generally low (12–38%) due to steric hindrance during cyclization .
  • Boc protection efficiency varies: C1-carboxylic acid analog achieves 38% yield , while C3 isomer requires harsher conditions .

Safety and Handling :

  • Compounds with carboxylic acids (e.g., target, C3 isomer) require precautions (H315, H319, H335) for skin/eye irritation .
  • Ketone-containing analogs (e.g., 1-oxo ) may pose flammability risks.

Commercial Availability :

  • The target compound and its C3 isomer are available from suppliers like Enamine Ltd. and Shanghai Boc Chemical , whereas diaza variants are less accessible .

Research Implications

  • Medicinal Chemistry : The target’s rigid spirocore mimics proline, aiding in peptide backbone stabilization .
  • Material Science : Oxa-aza spirocycles serve as chiral ligands in asymmetric catalysis .
  • Limitations : Low synthetic yields and positional isomer complexity necessitate improved methodologies for scale-up.

Biological Activity

8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid, with the CAS number 1160246-86-5, is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C14H23NO5C_{14}H_{23}NO_5 and a molecular weight of 285.34 g/mol. Its structure features a spirocyclic framework that is significant for its biological interactions.

Antibacterial Properties

Recent studies have indicated that compounds similar to 8-(tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane derivatives exhibit notable antibacterial activity against various strains of bacteria:

  • Mechanism of Action : The compound may inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription in bacteria. This inhibition leads to bacterial cell death and has been observed in several studies focusing on multi-drug resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .
  • Minimum Inhibitory Concentrations (MICs) : In vitro tests have shown that related compounds demonstrate MIC values in the low nanomolar range (<0.03125 μg/mL), indicating strong antibacterial efficacy .

Case Studies

Several case studies have highlighted the biological activity of spirocyclic compounds, including:

  • Study on Dual Inhibitors : A recent publication detailed the synthesis of dual inhibitors targeting bacterial topoisomerases, where derivatives of spiro compounds were effective against Gram-positive and Gram-negative bacteria . This study emphasized the importance of structural modifications in enhancing antibacterial properties.
  • In Vivo Efficacy : Another study demonstrated the in vivo efficacy of a derivative in a mouse model infected with vancomycin-intermediate S. aureus, showcasing its potential as a therapeutic agent .

Data Table: Biological Activity Overview

Activity Details
CAS Number 1160246-86-5
Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
Antibacterial Activity Effective against multi-drug resistant strains
Mechanism Inhibition of DNA gyrase and topoisomerase IV
MIC Range <0.03125 - 0.25 μg/mL

Synthesis and Derivatives

The synthesis of 8-(tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane derivatives involves various organic reactions that enhance their biological profiles. For instance, copper-catalyzed reactions have been employed to create difluoroalkylated variants that exhibit improved solubility and bioactivity .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid to maximize yield and purity?

  • Methodology : The synthesis typically involves multi-step routes starting with precursors like tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. Critical parameters include:

  • Temperature control : Exothermic steps (e.g., ring-opening reactions) require gradual addition of reagents at 0–5°C to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in spirocyclic ring formation.
  • Catalysts : Use coupling agents (e.g., EDC/HOBt) for amide bond formation and sulfuric acid for esterification .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the spirocyclic core and functional groups in this compound?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR confirm the spirocyclic structure (e.g., distinct singlet for tert-butoxycarbonyl protons at δ 1.4–1.5 ppm) and carboxylic acid proton (δ 10–12 ppm) .
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} (C=O of carboxylic acid) and ~1250 cm1^{-1} (C-O-C of oxa ring) validate functional groups .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) monitor purity and stability under acidic conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s reactivity or interactions with biological targets?

  • Approach :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, aiding in predicting reaction pathways (e.g., decarboxylation or Boc-deprotection) .
  • Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., proteases) by analyzing hydrogen bonds between the spirocyclic core’s oxygen atoms and catalytic residues (e.g., Asp/Glu in active sites) .
  • Validation : Correlate simulations with experimental data (e.g., IC50_{50} values from enzyme inhibition assays) .

Q. What strategies resolve contradictions in observed biological activity data across studies involving this compound?

  • Analysis Framework :

  • Structural variability : Compare substituent effects (e.g., fluorobenzoyl vs. methyl groups in analogs) on target binding using SAR tables (Table 1) .

  • Assay conditions : Standardize parameters (e.g., pH, temperature) to minimize discrepancies. For example, carboxylic acid deprotonation (pH >4.5) enhances solubility but reduces membrane permeability .

  • Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .

    Table 1. Substituent Effects on Biological Activity

    Substituent (R)Target Enzyme IC50_{50} (µM)Solubility (mg/mL)
    3,5-Difluorobenzoyl0.12 ± 0.031.2
    4-Dimethylaminobenzoyl2.5 ± 0.60.8
    Source: Adapted from structural analogs in

Q. How do reaction intermediates influence the stereochemical integrity of the spirocyclic core during synthesis?

  • Mechanistic Insights :

  • Ring-closing steps : Intramolecular cyclization (e.g., Mitsunobu reaction) requires chiral auxiliaries or enantiopure starting materials to control spiro center configuration .
  • Byproduct analysis : Monitor diastereomer formation via chiral HPLC (e.g., Chiralpak AD-H column) to optimize stereoselectivity .

Key Methodological Recommendations

  • Synthesis Optimization : Prioritize stepwise quenching and inert atmosphere (N2_2/Ar) for moisture-sensitive intermediates (e.g., tert-butoxycarbonyl protection) .
  • Data Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula and rule out degradation products .
  • Contradiction Resolution : Apply multivariate analysis (e.g., PCA) to disentangle assay variability from true structure-activity trends .

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